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(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol Documentation Hub

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  • Product: (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
  • CAS: 130792-45-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Infrared Spectrum of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Introduction: A Chiral Synthon of Strategic Importance (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a cornerstone chiral building block in modern organic synthesis.[1] Its value lies in the dense packing of functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chiral Synthon of Strategic Importance

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a cornerstone chiral building block in modern organic synthesis.[1] Its value lies in the dense packing of functionality within a stereochemically defined six-membered ring. This arrangement, featuring a cis-diol, a conjugated diene system, and a vinyl bromide, offers a rich platform for a multitude of chemical transformations including cycloadditions, sigmatropic rearrangements, and electrophilic additions.[1] For researchers and professionals in drug development, such synthons are invaluable, providing a rapid means to introduce complexity and three-dimensionality into molecular scaffolds, key features in the design of novel therapeutics.[2][3][4] A thorough understanding of the spectroscopic properties of this intermediate is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the infrared (IR) spectrum of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, blending theoretical principles with practical, field-proven insights for its characterization.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of a molecule is a unique fingerprint, revealing the vibrational modes of its constituent bonds. While an empirical spectrum provides definitive data, a theoretical analysis based on the functional groups present in (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol allows for a robust prediction of its key spectral features. The primary vibrational modes of interest arise from the hydroxyl groups, the carbon-carbon double bonds of the diene, the carbon-hydrogen bonds (both sp² and sp³ hybridized), the carbon-oxygen bonds of the diol, and the carbon-bromine bond.

The cis-stereochemistry of the diol is particularly significant. It allows for the possibility of intramolecular hydrogen bonding between the two hydroxyl groups, which would manifest as a distinct broadness and a shift to lower wavenumbers for the O-H stretching vibration compared to a non-hydrogen-bonded diol.

To illustrate the relationship between the molecular structure and its vibrational modes, the following diagram outlines the key functional groups that contribute to the IR spectrum.

Caption: Molecular structure and key vibrational modes of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. This procedure is designed to be self-validating by ensuring proper sample handling and instrument preparation.

1. Sample Preparation:

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is often supplied as a suspension in a phosphate buffer.[1] The buffer salts will interfere with the IR spectrum and must be removed.

  • Step 1: Isolation of the Solid. Thaw the frozen suspension to room temperature. Isolate the solid product by vacuum filtration.

  • Step 2: Washing. Wash the solid with a small amount of cold, deionized water to remove any residual buffer salts. Subsequently, wash with a minimal amount of cold, base-washed ethyl acetate to remove any organic-soluble impurities.

  • Step 3: Drying. The isolated solid must be scrupulously dried to remove water, which has a very strong and broad IR absorption that can obscure key spectral features. Dry the solid under high vacuum for several hours. The absence of a very broad absorption centered around 3400 cm⁻¹ in the final spectrum will validate the effectiveness of the drying process.

  • Step 4: Sample Preparation for Analysis. The KBr pellet method is recommended for this solid compound to obtain a high-resolution spectrum.[5]

    • Grind a small amount (1-2 mg) of the dried diol with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press. A clear, transparent pellet is indicative of a well-prepared sample.

2. Instrumental Parameters:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Detector: Deuterated Triglycine Sulfate (DTGS) is suitable for routine analysis.

  • Beamsplitter: KBr.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Co-add 32 scans to achieve a high signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected immediately prior to the sample scan to account for atmospheric water and carbon dioxide.

The following diagram illustrates the experimental workflow for obtaining the IR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition thaw Thaw Suspension filter Vacuum Filtration thaw->filter wash Wash with H2O & EtOAc filter->wash dry Dry Under Vacuum wash->dry kbr Prepare KBr Pellet dry->kbr background Collect Background kbr->background sample Scan Sample background->sample process Process Spectrum sample->process

Caption: Experimental workflow for IR spectrum acquisition.

Interpretation of the IR Spectrum: A Band-by-Band Analysis

The following table summarizes the predicted key absorption bands for (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, their corresponding vibrational modes, and expected intensities.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale and Expert Insights
~3500 - 3200O-H stretch (H-bonded)Strong, BroadThe cis-diol configuration likely promotes intramolecular hydrogen bonding, resulting in a broad absorption band at a lower frequency than free hydroxyls.
~3100 - 3000=C-H stretch (sp²)MediumCharacteristic of C-H bonds on the diene. Multiple peaks may be observed.[6]
~3000 - 2850C-H stretch (sp³)MediumArises from the C-H bonds at the stereocenters bearing the hydroxyl groups.[6][7]
~1650 - 1600C=C stretchMedium to WeakConjugation in the diene system may influence the intensity and position of these bands. Asymmetry in the substitution pattern should make these modes IR-active.
~1470 - 1430C-H bend (scissoring)MediumAssociated with the CH₂ group if present, or CH groups within the ring.
~1260 - 1000C-O stretchStrongThe C-O stretching of the secondary alcohols will give rise to a strong absorption in this region.
Below 800C-Br stretchMedium to StrongThe C-Br stretch is expected in the far-IR region, typically between 600-500 cm⁻¹.[8] Its presence is a key indicator of the bromine substituent.

Conclusion: A Powerful Tool for a Versatile Molecule

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality assessment of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. By understanding the theoretical underpinnings of its vibrational modes and employing a rigorous experimental protocol, researchers can confidently verify the integrity of this crucial synthetic intermediate. The key spectral features—the broad hydroxyl stretch, the distinct sp² and sp³ C-H stretches, and the C-O and C-Br stretches in the fingerprint region—collectively offer a definitive confirmation of its complex and valuable structure, ensuring its suitability for downstream applications in the synthesis of natural products and novel pharmaceutical agents.

References

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. MDPI. Available from: [Link]

  • Vibrattonal spectrum and normal-mode analysis of 1,3- cyclohexadiene. Sci-Hub. Available from: [Link]

  • Synthesis of trans-1,2-cyclohexanediol from cyclohexene. oc-praktikum.de. Available from: [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. National Institutes of Health. Available from: [Link]

  • Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. ResearchGate. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Available from: [Link]

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. University of York. Available from: [Link]

  • (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. PubChem. Available from: [Link]

  • Infrared Spectroscopy Index. Doc Brown's Chemistry. Available from: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. National Institutes of Health. Available from: [Link]

  • Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. Available from: [Link]

  • Vibrational Spectra and Structure of Four‐Membered Ring Molecules. III. Bromocyclobutane. AIP Publishing. Available from: [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]

  • Mode-Selective Vibrational Energy Transfer Dynamics in 1,3,5-Trinitroperhydro-1,3,5-Triazine (RDX) Thin Films. ChemRxiv. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. NC State University Libraries. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Harnessing the Synthetic Potential of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol in Cycloaddition Reactions

Abstract (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a versatile chiral building block, or synthon, prized in synthetic organic chemistry for its unique combination of functionalities. Derived from the microbial oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a versatile chiral building block, or synthon, prized in synthetic organic chemistry for its unique combination of functionalities. Derived from the microbial oxidation of bromobenzene, this molecule offers a rigid, stereochemically defined scaffold, making it an invaluable starting material for the asymmetric synthesis of complex natural products and novel pharmaceutical agents. This guide provides an in-depth exploration of its application in cycloaddition reactions, particularly the Diels-Alder reaction, offering both mechanistic insights and detailed, field-tested protocols for researchers in chemical synthesis and drug development.

Molecule Profile and Handling

Physicochemical Characteristics

A foundational understanding of the physical and chemical properties of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is critical for its effective use.

PropertyValueSource
IUPAC Name (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol[1]
Molecular Formula C₆H₇BrO₂[1]
Molecular Weight 191.02 g/mol [1]
CAS Number 130792-45-9[1]
Appearance Typically a suspension in phosphate buffer
Critical Handling & Preparation Protocol: From Suspension to Pure Reagent

This diol is commonly supplied and stored as a suspension in a phosphate buffer to ensure stability. The following protocol is essential for isolating the pure, crystalline solid required for anhydrous organic reactions. The rationale behind this multi-step extraction is to efficiently recover the polar diol from the aqueous buffer into an organic phase while minimizing thermal degradation, to which the compound is sensitive.

Protocol 1: Isolation of Pure (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

  • Objective: To isolate the solid diol from its phosphate buffer suspension.

  • Causality: The use of base-washed ethyl acetate neutralizes any residual acidic impurities and maximizes the extraction efficiency of the diol. The strict avoidance of heat during solvent evaporation is crucial to prevent decomposition.

Materials:

  • (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol suspension

  • Ethyl acetate (EtOAc), base-washed (stirred with aqueous Na₂CO₃ solution, then dried)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel, Büchner funnel, filter paper

  • Rotary evaporator (with water bath at room temperature)

Procedure:

  • Thawing and Filtration: Allow the frozen suspension to thaw completely to room temperature. Filter the solid using a Büchner funnel.

  • Initial Rinse: Rinse the original storage bottle with a small volume of base-washed EtOAc. Use this rinsing solvent to wash the filtered solid on the Büchner funnel. Collect this solid.

  • Aqueous Phase Extraction: Transfer the filtrate into a separatory funnel. Extract the aqueous filtrate with an equal volume of base-washed EtOAc. Agitate gently and allow the layers to separate.

  • Repeat Extraction: Drain the aqueous layer and repeat the extraction of the aqueous phase two more times with fresh base-washed EtOAc. This ensures maximum recovery of the diol.

  • Combine & Dry: Combine all organic extracts. Dry the combined ethyl acetate solution over anhydrous MgSO₄.

  • Solvent Removal: Filter off the MgSO₄. Evaporate the solvent using a rotary evaporator. Crucially, do not heat the water bath. The compound can be sensitive to heat.

  • Final Product: Combine the solids obtained from the initial filtration (Step 2) and the extraction (Step 6). Store the pure, crystalline diol at -78 °C for long-term stability.

The Diels-Alder Reaction: A Primer

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a [4+2] cycloaddition.[2][3] It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component).[2][3]

Protection_Workflow Diol (1S-cis)-3-Bromo-3,5- cyclohexadiene-1,2-diol Protected_Diol Acetonide-Protected Diene (Key Intermediate) Diol->Protected_Diol Acetonide Protection Cycloaddition Diels-Alder Cycloaddition Protected_Diol->Cycloaddition Product Stereodefined Cycloadduct Cycloaddition->Product

Caption: Experimental workflow for using the chiral diene in Diels-Alder reactions.

Protocol 2: Acetonide Protection of the Diol
  • Objective: To protect the cis-diol moiety to facilitate controlled cycloaddition.

  • Causality: 2,2-Dimethoxypropane reacts with the diol in the presence of a catalytic amount of acid (like CSA) to form the five-membered acetonide ring and methanol/acetone byproducts, which are removed by evaporation.

Materials:

  • Pure (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

  • 2,2-Dimethoxypropane

  • Anhydrous Dichloromethane (DCM)

  • Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the diol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Add 2,2-dimethoxypropane (2.0-3.0 eq) followed by a catalytic amount of CSA (0.05 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the polar diol starting material and the appearance of a less polar product spot.

  • Workup: Once the reaction is complete (typically 1-2 hours), quench by adding saturated NaHCO₃ solution. Transfer to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified further by flash chromatography if necessary.

Facial Selectivity in Action

With the acetonide-protected diene, the dienophile preferentially adds to the face anti to the bulky acetonide group. Studies have shown that while ethylenic dienophiles exhibit modest facial selectivity, acetylenic dienophiles react with exceptional, often exclusive, anti selectivity. [4][5]

Facial_Selectivity cluster_reactants Reactants cluster_pathways Approach Trajectories cluster_products Products Diene Acetonide-Protected Diene Dienophile Dienophile Anti Anti Attack (Less Hindered) Dienophile->Anti Favored Syn Syn Attack (Sterically Hindered) Dienophile->Syn Disfavored Major Major Product (Anti Adduct) Anti->Major Minor Minor Product (Syn Adduct) Syn->Minor

Caption: Facial selectivity is dictated by the steric hindrance of the acetonide group.

Master Protocols for Diels-Alder Reactions

The following are generalized protocols that serve as robust starting points for exploration.

Protocol 3: Reaction with an Ethylenic Dienophile (e.g., N-Phenylmaleimide)
  • Objective: To synthesize a bicyclic adduct with moderate to good diastereoselectivity.

  • Causality: N-Phenylmaleimide is an electron-poor dienophile that reacts readily with the diene. The reaction is typically conducted in a non-coordinating solvent like toluene at elevated temperatures to achieve a reasonable reaction rate.

Materials:

  • Acetonide-protected diene (1.0 eq)

  • N-Phenylmaleimide (1.1 eq)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: To a flask containing the protected diene, add anhydrous toluene followed by N-phenylmaleimide.

  • Reaction: Heat the mixture to reflux (approx. 110 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting diene is consumed.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude adduct by flash column chromatography on silica gel to isolate the major diastereomer.

Protocol 4: Reaction with an Acetylenic Dienophile (e.g., DMAD)
  • Objective: To synthesize a bicyclic adduct with very high diastereoselectivity. [4]* Causality: Dimethyl acetylenedicarboxylate (DMAD) is a highly reactive dienophile. Its linear geometry minimizes steric clashes, but the electronic transition state still strongly favors the anti approach, leading to excellent facial selectivity. [4][5] Materials:

  • Acetonide-protected diene (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

  • Anhydrous Benzene or Toluene

Procedure:

  • Setup: Dissolve the protected diene in anhydrous benzene or toluene in a sealed tube or a flask equipped with a reflux condenser.

  • Reagent Addition: Add DMAD to the solution.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) and stir.

  • Monitoring: Monitor by TLC for the disappearance of the starting materials. These reactions are often faster than those with ethylenic dienophiles.

  • Workup & Purification: Upon completion, cool the reaction and concentrate in vacuo. Purify the residue via flash chromatography to yield the highly pure anti cycloadduct.

Summary of Representative Cycloaddition Data

The following table summarizes expected outcomes based on literature precedents for the Diels-Alder reaction of the acetonide derivative of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. [4][5]

Dienophile Solvent Temp. (°C) Facial Selectivity (anti:syn) Notes
Maleimide Benzene 80 4 : 1 Modest selectivity is observed.
Maleimide Acetonitrile 80 9 : 1 Solvent polarity can influence selectivity.
Acetylenic Dienophiles Benzene 80 > 99 : 1 (Exclusive anti) Excellent, predictable stereocontrol. [4]

| Azo Dienophiles | Benzene | 80 | Predominantly anti | Useful for synthesizing nitrogen-containing scaffolds. [4]|

Conclusion and Future Outlook

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a powerful chiral synthon whose synthetic utility is maximized through stereocontrolled cycloaddition reactions. By protecting the diol moiety, researchers can predictably guide the approach of various dienophiles to generate complex, stereochemically rich six-membered rings. The exceptional facial selectivity observed with acetylenic dienophiles, in particular, provides a reliable pathway to single-isomer products. These application notes and protocols offer a validated framework for leveraging this reagent to accelerate the synthesis of sophisticated molecular architectures in drug discovery and natural product chemistry.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11830237, (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13429727, 3-Bromohexane-1,2-diol. Retrieved from [Link].

  • Boyd, D. R., Sharma, N. D., Byrne, B., Clarkson, G. J., & Haughey, S. A. (2005). cis-3,5-Cyclohexadiene-1,2-diol derivatives: facial selectivity in their Diels–Alder reactions with ethylenic, acetylenic and azo dienophiles. Organic & Biomolecular Chemistry, 3(19), 3463-3471. Retrieved from [Link].

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link].

  • Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link].

  • Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. Retrieved from [Link].

  • Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Retrieved from [Link].

  • West, F. G., et al. (2020). Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. Organic & Biomolecular Chemistry. Retrieved from [Link].

  • Tobal, I. E., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1772. Retrieved from [Link].

  • Semantic Scholar. cis-3,5-Cyclohexadiene-1,2-diol derivatives: facial selectivity in their Diels-Alder reactions with ethylenic, acetylenic and azo dienophiles. Retrieved from [Link].

Sources

Application

Application Notes & Protocols: Silyl Ether Protection of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Introduction: Strategic Protection of a Versatile Chiral Building Block (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a valuable chiral intermediate in synthetic organic chemistry, serving as a precursor for the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Protection of a Versatile Chiral Building Block

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a valuable chiral intermediate in synthetic organic chemistry, serving as a precursor for the synthesis of a wide array of complex natural products and pharmaceuticals.[1] Its utility stems from the dense and stereochemically defined functionality: a cis-diol on a cyclohexadiene ring. However, the reactivity of the hydroxyl groups often conflicts with subsequent desired transformations. The acidic protons of the diol are incompatible with strongly basic reagents (e.g., organometallics, hydrides) and can interfere with various coupling reactions.[2][3]

Therefore, a robust protection strategy is paramount. Silyl ethers are a superior class of protecting groups for alcohols due to their ease of installation, tunable stability, and, critically, their selective removal under mild conditions that preserve sensitive functionalities.[3][4] This document provides a detailed guide on the rationale, application, and protocols for the silyl ether protection of (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol, with a focus on the widely used tert-butyldimethylsilyl (TBDMS) group.

Mechanistic Rationale and Strategic Considerations

The Silylation Mechanism

The protection of an alcohol as a silyl ether proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl).[2] The reaction is typically facilitated by a weak, non-nucleophilic base, such as imidazole or triethylamine (TEA), in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The base serves to activate the silylating agent or, more commonly, to neutralize the hydrochloric acid byproduct generated during the reaction.[2][5]

The reaction is believed to follow an SN2-like mechanism at the silicon center.[6] Although silicon is a tertiary center in TBDMS-Cl, its larger atomic radius compared to carbon allows for nucleophilic attack. In the presence of imidazole, a highly reactive N-silylimidazolium intermediate is formed, which accelerates the silylation process significantly.[5]

Choosing the Right Silyl Ether

The choice of silylating agent is a critical experimental parameter that dictates the stability of the resulting silyl ether. The steric bulk around the silicon atom is the primary factor influencing both the rate of formation and the conditions required for cleavage.

Silylating Agent Common Abbreviation Relative Steric Bulk Stability Profile Cleavage Conditions
Trimethylsilyl ChlorideTMS-ClLowLowVery mild acid, moisture, chromatography on silica gel.
Triethylsilyl ChlorideTES-ClMediumMediumMild acid; more stable than TMS.
tert-Butyldimethylsilyl ChlorideTBDMS-Cl or TBS-ClHighHighStable to chromatography, aqueous base, and many reagents. Cleaved by fluoride ions (TBAF) or strong acid.[7]
Triisopropylsilyl ChlorideTIPS-ClVery HighVery HighMore stable to acid than TBDMS. Requires fluoride ions for cleavage.[7]
tert-Butyldiphenylsilyl ChlorideTBDPS-ClVery HighVery HighRobust stability, particularly to acidic conditions. Cleaved by fluoride ions.

For the target diol, the TBDMS group offers an optimal balance of robust stability for multi-step synthesis while allowing for reliable deprotection under mild, fluoride-mediated conditions that will not compromise the sensitive diene system.[3][4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation, protection, and deprotection of (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol.

Workflow Overview

G cluster_prep Substrate Preparation cluster_reaction Protection Reaction cluster_workup Workup & Purification start Start: Diol in Buffer filter Filter Suspension start->filter extract Extract Filtrate (Ethyl Acetate) filter->extract dry Dry Combined Organics (e.g., MgSO4) extract->dry evap_prep Evaporate Solvent (No Heat) dry->evap_prep dissolve Dissolve Diol (Anhydrous DMF) evap_prep->dissolve add_base Add Imidazole dissolve->add_base add_silyl Add TBDMS-Cl add_base->add_silyl react Stir & Monitor (TLC) add_silyl->react quench Quench (Water) react->quench extract_prod Extract Product (e.g., Hexanes) quench->extract_prod wash Wash & Dry extract_prod->wash evap_final Evaporate Solvent wash->evap_final purify Flash Chromatography evap_final->purify end Final Product: Bis-TBDMS Ether purify->end

Figure 1: Experimental workflow for silyl ether protection.
Protocol A: Substrate Preparation from Buffer

The starting material, (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol, is often supplied as a suspension in a phosphate buffer and must be isolated before use.[1]

Materials:

  • (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol in buffer (1 vial)

  • Ethyl acetate (EtOAc), base-washed (aqueous Na₂CO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Büchner funnel, filter paper, separatory funnel, round-bottom flask

Procedure:

  • Thaw the frozen suspension of the diol to room temperature.

  • Filter the solid product using a Büchner funnel.

  • Rinse the original vial with a small volume of base-washed EtOAc and use this rinsing to wash the filtered solid.

  • Transfer the filtrate to a separatory funnel and extract three times with equal volumes of base-washed EtOAc.

  • Combine all organic extracts and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the solution in vacuo using a rotary evaporator. Crucially, do not heat the flask , as the diene is thermally sensitive.

  • The resulting solid is the pure diol, which should be used immediately or stored at -20°C under an inert atmosphere.

Protocol B: Bis-TBDMS Protection of the Diol

This protocol details the protection of both hydroxyl groups using TBDMS-Cl.

Figure 2: Silylation reaction scheme.

Materials:

  • (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water, brine, hexanes (or EtOAc/hexanes mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the dried diol (1.0 eq) in anhydrous DMF (approx. 0.1 M solution).

  • Add imidazole (2.5 eq) to the solution and stir until it fully dissolves.

  • Add TBDMS-Cl (2.2 eq) portion-wise at room temperature. A mild exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in hexanes). The product will have a significantly higher Rf value than the starting diol. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, carefully pour the reaction mixture into an equal volume of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with hexanes.

  • Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and imidazole salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 5% EtOAc in hexanes) to afford the pure bis-TBDMS protected diol as a colorless oil or white solid.

Protocol C: Deprotection using TBAF

This protocol removes the TBDMS groups to regenerate the diol.

Materials:

  • Bis-TBDMS protected diol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the bis-TBDMS ether (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.0 M in THF, 2.5 eq) dropwise at room temperature.

  • Stir the mixture and monitor by TLC. The deprotection is usually rapid (1-2 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected diol.[2][8]

System Validation: Characterization and Data Analysis

Confirming the identity and purity of the protected product is essential.

  • TLC Analysis: A successful reaction is indicated by the complete consumption of the polar starting material (Rf ≈ 0.1 in 30% EtOAc/hexanes) and the appearance of a non-polar product spot (Rf ≈ 0.8-0.9).

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the broad diol -OH peaks and the appearance of characteristic TBDMS signals:

    • δ ≈ 0.9 ppm: A sharp singlet (18H) corresponding to the two tert-butyl groups.

    • δ ≈ 0.1-0.2 ppm: Two sharp singlets (12H total) for the four silicon-methyl groups.[9] The signals for the cyclohexadiene protons will also shift slightly upon protection.

  • Mass Spectrometry (MS): The molecular weight will increase significantly.

    • Starting Diol (C₆H₇BrO₂): MW ≈ 191.02 g/mol .[10]

    • Bis-TBDMS Product (C₁₈H₃₅BrO₂Si₂): MW ≈ 419.54 g/mol . An ESI-MS spectrum would show the corresponding [M+H]⁺ or [M+Na]⁺ adducts.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of poly(silyl ethers) based palm oil. Retrieved from [Link]

  • PubChem. (n.d.). (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. Retrieved from [Link]

Sources

Method

protocols for using (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol in synthesis

An Application Guide to the Synthetic Utility of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol Introduction: A Versatile Chiral Building Block (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a synthetically valuable chira...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Introduction: A Versatile Chiral Building Block

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a synthetically valuable chiral intermediate, prized for its dense arrangement of functional groups and fixed stereochemistry.[1] Derived from the microbial dioxygenation of bromobenzene, this compound serves as a powerful starting material in enantioselective synthesis.[2] Its structure, featuring a cis-diol on a cyclohexadiene ring with a vinyl bromide, offers multiple reaction sites. This allows for a diverse range of transformations, including cycloadditions, sigmatropic rearrangements, electrophilic additions, and oxidative cleavage, making it a key building block for a variety of complex natural products.[1] This guide provides detailed protocols and insights into its practical application in organic synthesis, aimed at researchers and professionals in drug development and chemical sciences.

Physicochemical Properties and Handling

A thorough understanding of the substrate's properties is paramount for successful experimentation.

PropertyValueSource
IUPAC Name (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diolPubChem[3]
CAS Number 130792-45-9PubChem[3]
Molecular Formula C₆H₇BrO₂PubChem[3]
Molecular Weight 191.02 g/mol PubChem[3]
Physical Form Typically supplied as a suspension in phosphate buffer.Sigma-Aldrich[1]
Protocol 1: Isolation of Pure (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

The compound is often shipped as a suspension and requires careful extraction to yield the pure, solid material for synthesis.

Rationale: The following procedure is designed to efficiently separate the organic diol from its aqueous phosphate buffer suspension. The use of base-washed ethyl acetate neutralizes any residual acidity and prevents potential acid-catalyzed decomposition of the diol. Evaporation without heat is critical to avoid thermal degradation.

Materials:

  • (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol in phosphate buffer

  • Ethyl acetate (base-washed with aqueous Na₂CO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator (with cold water bath, no heating)

Procedure:

  • Thaw the frozen suspension to room temperature.

  • Filter the solid material using a Büchner funnel.

  • Rinse the original container with a small volume of base-washed ethyl acetate and use this rinsing to wash the filtered solid. Collect the solid.

  • To recover the remaining dissolved product, transfer the aqueous filtrate to a separatory funnel.

  • Extract the filtrate three times with equal volumes of base-washed ethyl acetate.[1]

  • Combine all organic extracts and dry over anhydrous MgSO₄.

  • Filter off the drying agent.

  • Evaporate the solvent using a rotary evaporator. Crucially, do not heat the sample. Use a room temperature or cold water bath.[1]

  • Combine the solid obtained from the evaporation with the solid collected from the initial filtration.

  • Storage: Store the pure, crystalline solid at -78°C for long-term stability. The original suspension is stable at 0°C.[1]

Core Synthetic Applications

The strategic placement of functional groups on the chiral scaffold of (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol opens avenues for numerous synthetic strategies.

Application 1: Asymmetric Diels-Alder Reactions

The diene moiety of the molecule is highly reactive in [4+2] cycloaddition reactions. The inherent chirality and the presence of directing hydroxyl groups allow for excellent stereocontrol in the formation of complex bicyclic systems.[4][5]

Rationale: The cis-diol can act as a directing group, coordinating to Lewis acids or influencing the facial selectivity of the dienophile's approach. The electron-withdrawing nature of the bromo and hydroxyl substituents can influence the diene's reactivity within the frontier molecular orbital framework.

General Protocol 2: Diels-Alder Cycloaddition

  • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the purified diol (1.0 eq) in a suitable dry solvent (e.g., CH₂Cl₂, Toluene, or THF).

  • Cool the solution to the desired temperature (typically between -78°C and room temperature, empirically determined for optimal selectivity).

  • Add the dienophile (1.1-1.5 eq). For activated dienophiles like N-phenylmaleimide or dimethyl acetylenedicarboxylate, the reaction may proceed without a catalyst.

  • For less reactive dienophiles, a Lewis acid catalyst (e.g., BF₃·OEt₂, Et₂AlCl) can be added cautiously at low temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated NaHCO₃ solution for Lewis acid-catalyzed reactions).

  • Warm the mixture to room temperature and transfer to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting cycloadduct by column chromatography on silica gel.

G cluster_workflow Diels-Alder Workflow start Dissolve (1S-cis)-Diol and Dienophile cool Cool to -78°C to RT start->cool add_catalyst Add Lewis Acid (Optional) cool->add_catalyst react Stir and Monitor by TLC cool->react Uncatalyzed add_catalyst->react If needed quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Chromatography extract->purify product Bicyclic Product purify->product

Caption: Workflow for a typical Diels-Alder reaction.

Application 2: Synthesis of 1,2-cis-O-Glycosides

The stereoselective synthesis of 1,2-cis-O-glycosides is a significant challenge in carbohydrate chemistry.[6] While this diol is not a sugar itself, its chiral diol moiety can be elaborated into complex structures that can act as glycosyl donors or acceptors, where controlling the formation of cis-linkages is crucial.

Mechanistic Insight: The formation of a 1,2-cis glycosidic bond requires avoiding the influence of a participating group at the C-2 position of the glycosyl donor.[7][8] Synthetic strategies often rely on controlling the anomeric intermediate, for which the rigid, chiral scaffold derived from the brominated diol can be an excellent starting point. Methodologies like hydrogen bond-mediated aglycon delivery or the use of conformationally locked donors can be employed to favor the desired cis-product.[9]

G node_donor Glycosyl Donor Non-participating group at C2 node_intermediate Oxacarbenium Ion Intermediate node_donor->node_intermediate Activation node_acceptor Glycosyl Acceptor R-OH node_acceptor->node_intermediate Nucleophilic Attack node_cis 1,2-cis Glycoside (α-linkage) node_intermediate->node_cis Axial Attack (Kinetic) node_trans 1,2-trans Glycoside (β-linkage) node_intermediate->node_trans Equatorial Attack (Thermodynamic)

Caption: General mechanism for 1,2-cis vs. 1,2-trans glycosylation.

Protocol 3: Protection of the Diol for Further Elaboration

Before more complex transformations, the cis-diol is often protected, most commonly as an acetonide. This prevents unwanted side reactions and can also lock the conformation of the six-membered ring.

Materials:

  • Purified (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

  • 2,2-Dimethoxypropane or Acetone

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid (p-TsOH) or triflic acid[10])

  • Anhydrous solvent (e.g., Dichloromethane or Acetone)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the diol (1.0 eq) in anhydrous acetone or dichloromethane.

  • Add 2,2-dimethoxypropane (1.5 eq) to the solution. This serves as both a protecting reagent and a water scavenger.

  • Add a catalytic amount of p-TsOH (0.05 eq).

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • The resulting acetonide is often pure enough for the next step, or it can be purified by flash chromatography if necessary.

Scientist's Note: The acetonide-protected diol is a stable derivative that is now primed for a host of other reactions, such as palladium-catalyzed cross-coupling at the vinyl bromide position or further functionalization of the double bonds.

References

  • Ríos-Lombardía, N., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules. Available at: [Link]

  • PubChem. (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. MDPI. Available at: [Link]

  • Research Scientific. (1S-CIS)-3-BROMO-3,5-CYCLOHEXADIENE-1,2- DIOL, 96%. Available at: [Link]

  • Zhong, Z., et al. (2022). Recent advances in stereoselective 1,2-cis-O-glycosylations. Frontiers in Chemistry. Available at: [Link]

  • Chen, R. F., & Li, Z. (2012). Microbial cis-3,5-Cyclohexadiene-1,2-diol, Its Polymer Poly(p-phenylene), and Applications. Biotechnology in China I. Available at: [Link]

  • Misra, A. K. (2018). Chemical O-Glycosylations: An Overview. ChemistrySelect. Available at: [Link]

  • NOP (Network for Organic Synthesis). (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Available at: [Link]

  • Yu, B., & Sun, J. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports. Available at: [Link]

  • Wiley Online Library. (2018). Chemical O-Glycosylations: An Overview. Available at: [Link]

  • Toguem, S. M. T., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. Molecules. Available at: [Link]

  • van der Vorm, S. (2019). On the Reactivity and Selectivity of 6-Deoxytalosides in cis-Glycosylation. University of Groningen Research Portal. Available at: [Link]

  • ResearchGate. (2012). A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon. Available at: [Link]

Sources

Application

Stereoselective Synthesis with (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol: A Versatile Chiral Building Block

An Application Guide for Researchers Abstract (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a powerful chiral synthon employed in the stereoselective synthesis of complex molecular architectures.[1] Derived from the mi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a powerful chiral synthon employed in the stereoselective synthesis of complex molecular architectures.[1] Derived from the microbial oxidation of bromobenzene, this molecule offers a dense array of functional groups—a cis-diol, a conjugated diene, and a vinyl bromide—within a stereochemically defined six-membered ring. This application note provides an in-depth guide for researchers, drug development professionals, and synthetic chemists on the practical applications, mechanistic principles, and detailed protocols for leveraging this versatile building block. We will explore its core reactivity, provide step-by-step procedures for its handling and key transformations, and contextualize its use in the synthesis of medicinally relevant scaffolds.

Introduction: The Strategic Value of a Multifunctional Synthon

In the field of asymmetric synthesis, the use of chiral building blocks derived from the "chiral pool" is a cornerstone strategy. (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol stands out as an exemplary reagent within this class. Its rigid cyclic structure and pre-defined cis-diol stereochemistry provide an excellent platform for transferring chirality into new, more complex molecules.

The molecule's utility stems from the orthogonal reactivity of its functional groups:

  • The Diene System: Primed for a variety of pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), allowing for the rapid construction of bicyclic systems.[1]

  • The cis-Diol: Offers a handle for protection, modification, or directing subsequent stereoselective reactions. It can also be cleaved to yield acyclic chiral fragments.

  • The Vinyl Bromide: Serves as a versatile functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), lithiation-substitution, or other transformations to introduce further complexity.

This combination allows for a modular and convergent approach to total synthesis, where different sections of a target molecule can be constructed and then joined.

Physicochemical Properties

A summary of the key properties of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is provided below.

PropertyValueReference
IUPAC Name (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol[2]
CAS Number 130792-45-9[2]
Molecular Formula C₆H₇BrO₂[2]
Molecular Weight 191.02 g/mol [2]
Appearance Typically supplied as a suspension in phosphate buffer; white to off-white solid when isolated.[1]
Melting Point 90-94 °C
Optical Activity [α]²²/D +20°, c = 1 in methanol
Storage Temperature -20°C (suspension); -78°C (pure solid)

Core Reactivity and Mechanistic Considerations

The synthetic power of this diene-diol lies in its predictable and stereocontrolled reaction pathways. The existing stereocenters of the cis-diol exert significant facial selectivity on approaching reagents.

G cluster_start Starting Material cluster_reactions Key Reaction Pathways cluster_products Resulting Scaffolds start_node (1S-cis)-3-Bromo-3,5- cyclohexadiene-1,2-diol cycloaddition [4+2] Cycloaddition (Diels-Alder) start_node->cycloaddition Diene System epoxidation Stereoselective Epoxidation start_node->epoxidation Diene System cross_coupling Cross-Coupling (e.g., Suzuki, Heck) start_node->cross_coupling Vinyl Bromide diol_cleavage Oxidative Cleavage of Diol start_node->diol_cleavage cis-Diol product_cyclo Bicyclic adducts with multiple stereocenters cycloaddition->product_cyclo product_epoxy Chiral epoxides for nucleophilic opening epoxidation->product_epoxy product_coupled Functionalized rings (Aryl, Alkynyl, etc.) cross_coupling->product_coupled product_cleaved Acyclic chiral building blocks diol_cleavage->product_cleaved

Figure 1. Key reactive sites and corresponding synthetic pathways for (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol.

Application Protocol: Synthesis of a Key Precursor for Oseltamivir Analogues

Oseltamivir (Tamiflu®) is a critical antiviral medication for the treatment of influenza.[3][4] While the commercial synthesis originates from shikimic acid, numerous academic syntheses have explored alternative chiral pool starting materials to establish the core cyclohexene ring with the correct stereochemistry.[5] The bromo-substituted diene-diol is an excellent starting point for accessing highly functionalized cyclohexene structures analogous to the core of Oseltamivir.

This protocol details a representative two-step sequence: a stereoselective epoxidation followed by a regioselective nucleophilic opening, demonstrating the power of the diol moiety to direct subsequent transformations.

Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust if working with the isolated solid.[6] Avoid contact with skin and eyes.[6][7]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[6][7]

Protocol 1: Isolation of Pure (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

The material is often supplied as a suspension in a phosphate buffer and must be isolated before use in anhydrous reactions.[1]

  • Rationale: The buffer stabilizes the diol but is incompatible with most organometallic or anhydrous reaction conditions. Ethyl acetate is chosen as the extraction solvent for its good solubility of the diol and immiscibility with the aqueous buffer. A base wash (aq. Na₂CO₃) is used to neutralize any remaining acidic buffer components. The compound is heat-sensitive, so solvent removal must be performed without heating.[1]

Materials:

  • (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol suspension

  • Ethyl acetate (EtOAc), base-washed

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Büchner funnel and filter flask

  • Separatory funnel

Procedure:

  • Thaw the frozen suspension of the diol to room temperature.

  • Filter the solid product using a Büchner funnel.

  • Rinse the original bottle with a small amount of base-washed EtOAc and use this rinsing to wash the filtered solid.

  • Transfer the filtrate to a separatory funnel and extract three times with equal volumes of base-washed EtOAc.

  • Combine all organic extracts and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator without heating the water bath. [1]

  • Combine the resulting solid with the solid collected in step 2. Dry further under high vacuum. Store the pure white solid at -78°C under an inert atmosphere.

Protocol 2: Stereoselective Epoxidation

This step converts one of the double bonds into an epoxide, directed by the adjacent hydroxyl groups.

  • Rationale: The cis-diol can direct the epoxidation agent (like m-CPBA) to the face of the double bond syn to the hydroxyl groups through hydrogen bonding. This establishes the stereochemistry of the new epoxide ring relative to the diol. The C3-C4 double bond is more electron-rich and sterically accessible than the C5-C1 double bond, leading to regioselective epoxidation.

Materials:

  • Isolated (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diol in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0°C using an ice-water bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0°C and monitor by TLC (e.g., 50% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo to yield the crude epoxide, which can often be used in the next step without further purification.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Bromination of Cyclohexadiene-1,2-diol

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic addition reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic addition reactions, specifically the bromination of cyclohexadiene-1,2-diol. Over-bromination and the formation of undesired side products are common challenges in this synthesis. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve optimal results in your experiments. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Understanding the Challenge: The Reactivity of Cyclohexadiene-1,2-diol

Cyclohexadiene-1,2-diol is a valuable intermediate in organic synthesis. However, its bifunctionality—possessing both alkene and diol moieties—presents a unique set of challenges during bromination. The two double bonds are susceptible to electrophilic attack by bromine, and the presence of the diol can influence the reaction's regioselectivity and stereoselectivity. The primary issue encountered is over-bromination, leading to the formation of tetrabromo-cyclohexane-diol isomers, which can be difficult to separate from the desired dibromo-product.[1][2]

The reaction proceeds via an electrophilic addition mechanism. The pi bond of the alkene acts as a nucleophile, attacking a bromine molecule. This interaction induces a dipole in the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate.[3][4][5] The bromide ion then attacks the bromonium ion in an anti-fashion to yield the dibrominated product.[4][6] In a conjugated system like cyclohexadiene, both 1,2- and 1,4-addition products can be formed.[7][8][9][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of cyclohexadiene-1,2-diol.

Issue 1: My primary product is a tetrabromide, not the desired dibromide.

This is the most common manifestation of over-bromination. It occurs when the initially formed dibromocyclohexene-diol reacts further with excess bromine.

Root Cause Analysis:

  • Incorrect Stoichiometry: The most likely cause is an excess of the brominating agent.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable, but potentially undesired, product and can increase the rate of the second bromination.[7][8]

  • Slow Substrate Addition: If the diol is added too slowly to a solution of bromine, localized excesses of bromine can lead to over-bromination of the initial diol molecules.

Solutions:

Parameter Recommendation Scientific Rationale
Stoichiometry Use precisely one equivalent of bromine per equivalent of cyclohexadiene-1,2-diol.This ensures that there is not enough bromine present to react with the second double bond after the initial addition.
Reagent Addition Add the bromine solution dropwise to the diol solution at a controlled rate.This maintains a low concentration of bromine in the reaction mixture, favoring the mono-addition across the diene system.
Temperature Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C).Lower temperatures slow down the reaction rate, allowing for better control. For dienes, lower temperatures often favor the kinetically controlled 1,2-addition product.[8][9]
Monitoring Use Thin Layer Chromatography (TLC) to monitor the reaction progress.This allows you to stop the reaction as soon as the starting material is consumed and before significant amounts of the over-brominated product are formed.
Issue 2: My reaction yields a complex mixture of isomers.

The formation of multiple dibromo- and tetrabromo- isomers can complicate purification and reduce the yield of the desired product.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The reaction of conjugated dienes can yield both 1,2- and 1,4-addition products. The ratio of these products is often temperature-dependent.[7][8][9] At lower temperatures, the faster-forming (kinetic) product is favored, while at higher temperatures, the more stable (thermodynamic) product predominates.[7][8][9]

  • Rearrangements: The initial 1,2-addition product can sometimes rearrange to the 1,4-addition product, especially at higher temperatures.[1][2]

Solutions:

Parameter Recommendation Scientific Rationale
Temperature Control Maintain a consistent and low temperature throughout the reaction.This will favor the formation of the kinetic product and minimize rearrangements, leading to a cleaner reaction profile.[8][9]
Solvent Choice Use a non-polar, aprotic solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).[3]These solvents are less likely to participate in the reaction and can help to solubilize the starting materials at low temperatures.
Work-up Procedure Quench the reaction promptly at the desired endpoint.Immediate quenching prevents further reactions and potential isomerizations from occurring during work-up.

Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group for the diol to prevent side reactions?

A: Yes, protecting the diol functionality is an excellent strategy to improve the selectivity of the bromination. The hydroxyl groups can sometimes participate in side reactions, so protecting them simplifies the reactive landscape of the molecule.

  • Recommended Protecting Group: An acetal or ketal is a suitable protecting group for a 1,2-diol.[11][12][13] For example, reacting the diol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst will form an acetonide. This protecting group is stable under the neutral or slightly acidic conditions of bromination and can be readily removed afterward with aqueous acid.[11][12]

Q2: What is the best way to purify the brominated product?

A: Purification can be challenging due to the presence of multiple isomers.

  • Column Chromatography: This is the most effective method for separating the desired dibromide from the starting material, over-brominated products, and other isomers. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.

  • Recrystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

Q3: How does the stereochemistry of the starting diol affect the reaction?

A: The cis or trans stereochemistry of the diol can influence the facial selectivity of the bromine addition. The hydroxyl groups can direct the incoming electrophile, potentially leading to a specific stereoisomer of the product. The addition of bromine to an alkene is typically an anti-addition, meaning the two bromine atoms add to opposite faces of the double bond.[4][6]

Experimental Protocols

Protocol 1: Controlled Bromination of Cyclohexadiene-1,2-diol

This protocol is designed to minimize over-bromination by carefully controlling stoichiometry and temperature.

Materials:

  • Cyclohexadiene-1,2-diol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation: Dissolve cyclohexadiene-1,2-diol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromine Solution: In a separate flask, prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane.

  • Addition: Transfer the bromine solution to an addition funnel and add it dropwise to the stirred diol solution over 30-60 minutes. Maintain the temperature at -78 °C throughout the addition.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is complete when the starting material is no longer visible.

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The reddish-brown color of bromine should disappear.[3][14]

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Diol Protection Using an Acetonide

This protocol details the protection of the diol before bromination.

Materials:

  • Cyclohexadiene-1,2-diol

  • 2,2-Dimethoxypropane or Acetone

  • p-Toluenesulfonic acid (PTSA) or another acid catalyst

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Dean-Stark apparatus (if using toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the cyclohexadiene-1,2-diol in the chosen anhydrous solvent. Add 2,2-dimethoxypropane (or acetone) and a catalytic amount of PTSA.

  • Water Removal: If using toluene, reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction. If using dichloromethane and 2,2-dimethoxypropane, stirring at room temperature is often sufficient.

  • Monitoring: Monitor the reaction by TLC until the starting diol is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, and dry the organic layer.

  • Purification: Concentrate the solvent and purify the protected diol by column chromatography if necessary. The purified, protected diol can then be used in the bromination reaction (Protocol 1).

  • Deprotection: After bromination, the acetonide can be removed by stirring the protected compound with a mild aqueous acid (e.g., dilute HCl or acetic acid) in a solvent like THF or acetone.

Visualizing the Process

Diagram 1: Troubleshooting Logic for Over-bromination

G start Experiment Start: Bromination of Cyclohexadiene-1,2-diol problem Problem Identified: Low yield of dibromide, high yield of tetrabromide. start->problem cause1 Root Cause Analysis: Excess Bromine? problem->cause1 cause2 Root Cause Analysis: High Reaction Temp.? problem->cause2 cause3 Root Cause Analysis: Poor Addition Control? problem->cause3 solution1 Solution: Use 1.0 eq. of Br2 cause1->solution1 solution2 Solution: Lower temperature (e.g., -78°C) cause2->solution2 solution3 Solution: Slow, dropwise addition of Br2 to diol cause3->solution3

Caption: Troubleshooting workflow for over-bromination.

Diagram 2: Experimental Workflow with Diol Protection

G A Cyclohexadiene-1,2-diol B Protection (Acetonide Formation) A->B C Protected Diol B->C D Bromination (1 eq. Br2, low temp.) C->D E Brominated Protected Diol D->E F Deprotection (Aqueous Acid) E->F G Desired Product: Dibromo-cyclohexene-diol F->G

Caption: Workflow including a diol protection step.

References

  • Master Organic Chemistry. (2017). More On 1,2 and 1,4 Additions To Dienes. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. [Link]

  • Master Organic Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. [Link]

  • YouTube. (2019). Bromination of cyclohexene. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • ResearchGate. (2023). The bromination of cyclohexene reaction. [Link]

  • Han, X., Khedekar, R. N., Masnovi, J., & Baker, R. J. (1999). Bromination of Cyclohexa-1,3-diene and ( R, S)-Cyclohexa-3,5-diene-1,2-diol. The Journal of Organic Chemistry, 64(14), 5245–5250. [Link]

  • Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • Chemistry LibreTexts. (2023). 13.4.3: Addition Reactions of Dienes. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • ChemTube3D. (n.d.). Electrophilic addition to butadiene. [Link]

  • Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. [Link]

  • Han, X., Khedekar, R. N., Masnovi, J., & Baker, R. J. (1999). Bromination of Cyclohexa-1,3-diene and (R,S)-Cyclohexa-3,5-diene-1,2-diol. ACS Publications. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (2025). Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes. [Link]

  • Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. [Link]

  • Frontiers. (n.d.). Hypervalent Iodine-Mediated Chemoselective Bromination of Terminal Alkynes. [Link]

  • YouTube. (2022). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). [Link]

  • National Institutes of Health. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. [Link]

  • Pearson+. (n.d.). Bromination of buta-1,3-diene with a single equivalent of Br2 can.... [Link]

  • Chemistry Stack Exchange. (2021). How to make cyclohex-4-ene-1,2-diol from cyclohexa-1,4-diene?. [Link]

  • Organic Chemistry Portal. (n.d.). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. [Link]

  • ResearchGate. (2025). Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4. [Link]

Sources

Optimization

optimizing Diels-Alder diastereoselectivity with (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing the versatile chiral building block, (1S-ci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing the versatile chiral building block, (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol , in diastereoselective Diels-Alder reactions. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, providing in-depth, actionable solutions grounded in mechanistic principles.

Introduction: The Challenge of Stereocontrol

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a powerful synthon derived from the microbial oxidation of bromobenzene. Its inherent chirality and functional handles (a diene, a vinyl bromide, and a cis-diol) make it an invaluable starting material for the asymmetric synthesis of complex natural products and pharmaceutical intermediates.

The Diels-Alder reaction, a cornerstone of C-C bond formation, transforms this planar diene into a complex, three-dimensional scaffold. The primary challenge lies in controlling which diastereomer is formed. This guide provides a structured approach to troubleshooting and optimizing this critical transformation.

Fundamentals FAQ: Understanding the Reaction Landscape

Before troubleshooting, a firm grasp of the fundamentals is essential.

Q1: What are the primary sources of diastereoselectivity in a Diels-Alder reaction with this diene?

There are two main levels of stereocontrol to consider:

  • Endo vs. Exo Selectivity: This refers to the orientation of the dienophile's substituent relative to the newly formed bicyclic ring. The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[1] However, it is typically the more sterically hindered and thus thermodynamically less stable product.[2]

  • Facial Selectivity (Syn vs. Anti): This is determined by which face of the diene the dienophile approaches. The cis-diol moiety of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is the key stereodirecting group. Approach from the same face as the diol is termed syn-addition, while approach from the opposite face is anti-addition. Controlling this approach is paramount for achieving high diastereomeric excess (d.e.).

Diagram: Diastereomeric Pathways

Start Reactants (1S-cis)-Diene + Dienophile TS_endo_syn Endo-Syn Transition State Start->TS_endo_syn TS_endo_anti Endo-Anti Transition State Start->TS_endo_anti TS_exo_syn Exo-Syn Transition State Start->TS_exo_syn TS_exo_anti Exo-Anti Transition State Start->TS_exo_anti P_endo_syn Endo-Syn Adduct (Diastereomer 1) TS_endo_syn->P_endo_syn P_endo_anti Endo-Anti Adduct (Diastereomer 2) TS_endo_anti->P_endo_anti P_exo_syn Exo-Syn Adduct (Diastereomer 3) TS_exo_syn->P_exo_syn P_exo_anti Exo-Anti Adduct (Diastereomer 4) TS_exo_anti->P_exo_anti

Caption: Possible reaction pathways leading to four distinct diastereomers.

Q2: Why is the stereochemistry of the dienophile conserved?

The Diels-Alder reaction is a concerted, pericyclic reaction. This means all bond-forming and bond-breaking occurs in a single transition state.[3] Consequently, the initial stereochemistry of the dienophile is directly translated to the product; a cis-dienophile will form a cis-substituted cyclohexene ring, and a trans-dienophile will yield a trans-substituted product.[4][5] This is an example of a stereospecific reaction.[4]

Troubleshooting Guide: From Low Selectivity to High Purity

This section addresses common issues encountered during optimization.

Q3: My reaction yields a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate?

A lack of selectivity indicates that the energy differences between the competing transition states (e.g., syn vs. anti) are negligible under your current conditions. The primary levers to pull are temperature and the use of a Lewis acid catalyst .

Diagram: Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity (d.r. ≈ 1:1) q_lewis Are you using a Lewis Acid catalyst? start->q_lewis a_lewis_no Action: Introduce a Lewis Acid (e.g., AlCl₃, Et₂AlCl, TiCl₄) q_lewis->a_lewis_no No q_temp What is the reaction temperature? q_lewis->q_temp Yes end_lewis Rationale: Lewis acids create a more ordered transition state. a_lewis_no->end_lewis a_lewis_yes Action: Screen different Lewis Acids (Vary sterics & Lewis acidity) a_temp_low Consider solvent effects a_lewis_yes->a_temp_low q_temp->a_lewis_yes Low Temp (e.g., ≤ 0°C) a_temp_high Action: Lower the temperature (e.g., 0°C, -20°C, -78°C) q_temp->a_temp_high Room Temp or higher end_temp Rationale: Lower temp favors the kinetic product with the lowest activation energy. a_temp_high->end_temp G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization p1_start Baseline Reaction (e.g., AlCl₃, CH₂Cl₂, -78°C) p1_analyze Analyze d.r. (NMR/HPLC) p1_start->p1_analyze p2_lewis Screen Lewis Acids (AlCl₃, B(C₆F₅)₃, TiCl₄) p1_analyze->p2_lewis If d.r. is low p2_temp Vary Temperature (-78°C, -40°C, 0°C) p2_lewis->p2_temp p2_solvent Screen Solvents (CH₂Cl₂, Toluene, Et₂O) p2_temp->p2_solvent p3_verify Confirm Optimal Conditions p2_solvent->p3_verify p3_end Proceed to Scale-up p3_verify->p3_end

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alternatives for (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol in Chiral Synthesis

For decades, (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol has been a cornerstone in the edifice of asymmetric synthesis. This chiral building block, readily accessible through the microbial dioxygenation of bromobenzene,...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol has been a cornerstone in the edifice of asymmetric synthesis. This chiral building block, readily accessible through the microbial dioxygenation of bromobenzene, has provided a versatile platform for the construction of a plethora of complex natural products and pharmaceuticals. Its unique combination of a diene system, vicinal diols, and a vinyl bromide moiety allows for a diverse range of chemical transformations, including cycloadditions, sigmatropic rearrangements, and palladium-catalyzed cross-coupling reactions. However, an evolving synthetic landscape necessitates a critical evaluation of alternatives, driven by the pursuit of improved efficiency, novel reactivity, and diversification of molecular scaffolds.

This guide provides a comprehensive comparison of viable alternatives to (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the synthesis, reactivity, and applications of these alternatives, supported by experimental data where available, to provide a clear and objective analysis.

The Benchmark: Understanding (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

The utility of (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol stems from its chemoenzymatic synthesis, which provides the enantiopure synthon in good yields. The core reactivity of this molecule is multifaceted:

  • Diels-Alder Reactions: The conjugated diene system readily participates in [4+2] cycloaddition reactions, providing a powerful tool for the construction of bicyclic systems with controlled stereochemistry.

  • Nucleophilic and Electrophilic Additions: The double bonds and hydroxyl groups offer sites for a variety of addition reactions.

  • Cross-Coupling Reactions: The vinyl bromide moiety is a handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.

  • Oxidative Cleavage: The diol can be oxidatively cleaved to generate chiral fragments.

These reactions have been instrumental in the synthesis of numerous natural products, including conduritols and inositols.[1][2]

Alternatives at a Glance: A Comparative Overview

The alternatives to (1S-cis)-3-bromo-3,5-cyclohexadiene-1,2-diol can be broadly categorized into three classes:

  • Direct Analogues: These are molecules with the same cyclohexadiene-1,2-diol core but with different substituents at the 3-position.

  • Stereoisomeric Variants: This category includes diastereomers of the parent compound, such as the trans-diol.

  • Strategic Alternatives: These are entirely different chiral building blocks or synthetic strategies that can achieve similar synthetic goals without relying on the cyclohexadiene diol scaffold.

The following sections will explore each of these categories in detail.

Direct Analogues: The Halogen Exchange

The chemoenzymatic synthesis of substituted cyclohexadiene diols is not limited to bromobenzene. Other halobenzenes can also serve as substrates for dioxygenase enzymes, yielding the corresponding chloro- and iodo-analogues.[3]

(1S-cis)-3-Chloro-3,5-cyclohexadiene-1,2-diol
  • Synthesis: Produced by the microbial oxidation of chlorobenzene using mutant strains of Pseudomonas putida.[1]

  • Reactivity and Application: The chloro-analogue exhibits similar reactivity to the bromo-derivative in Diels-Alder reactions and other transformations. The subtle differences in electronegativity and bond strength of the C-Cl bond compared to the C-Br bond can influence reaction rates and selectivity, although direct comparative studies are scarce. It has been successfully employed in the synthesis of various natural products and their analogues.

(1S-cis)-3-Iodo-3,5-cyclohexadiene-1,2-diol
  • Synthesis: Generated from the enzymatic dihydroxylation of iodobenzene.

  • Reactivity and Application: The iodo-analogue offers a distinct advantage in cross-coupling reactions due to the higher reactivity of the C-I bond compared to C-Br. This can lead to milder reaction conditions and broader substrate scope in Suzuki, Stille, and other similar coupling reactions. However, the stability of the iodo-derivative can be a concern, and its synthesis is often lower-yielding compared to the bromo and chloro counterparts.

Feature(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol(1S-cis)-3-Chloro-3,5-cyclohexadiene-1,2-diol(1S-cis)-3-Iodo-3,5-cyclohexadiene-1,2-diol
Starting Material BromobenzeneChlorobenzeneIodobenzene
Reactivity in Cross-Coupling GoodModerateExcellent
Stability GoodGoodModerate
Availability Commercially availableSynthesizableSynthesizable

Note: Direct quantitative comparisons of yields and stereoselectivity in specific reactions are not extensively reported in the literature, representing an area for future investigation.

Stereoisomeric Variants: The trans-Diol Alternative

While the cis-diol is the product of bacterial dioxygenase activity, its diastereomer, the trans-diol, presents another valuable chiral building block.

(1R,2R)-3-Bromo-3,5-cyclohexadiene-1,2-diol (trans-diol)
  • Synthesis: The trans-diol is not directly produced by microbial oxidation of bromobenzene. However, it can be synthesized through multi-step chemical routes, often starting from a chiral precursor.

  • Reactivity and Application: The trans relationship of the hydroxyl groups can lead to different stereochemical outcomes in subsequent reactions compared to the cis-diol. This can be advantageous in total synthesis where a specific diastereomer is required. The applications of trans-cyclohexadiene diols have been reviewed, highlighting their use in the synthesis of natural products.[4]

Strategic Alternatives: Bypassing the Cyclohexadiene Diol Scaffold

In many synthetic campaigns, the ultimate goal is the target molecule, not the use of a specific starting material. In this context, entirely different synthetic strategies can be employed that offer significant advantages. A prime example is the synthesis of the antiviral drug oseltamivir (Tamiflu®).

Oseltamivir Synthesis: A Case Study

The industrial synthesis of oseltamivir has historically relied on (-)-shikimic acid, a chiral pool starting material. The structural similarity of shikimic acid to cyclohexene derivatives made it a logical starting point. However, concerns over the availability of shikimic acid spurred the development of numerous alternative syntheses.

Alternative Routes to Oseltamivir:

  • Diels-Alder approach using butadiene and acrylic acid derivatives: This strategy builds the cyclohexene core from simple, achiral starting materials. Asymmetric induction is achieved through the use of a chiral catalyst in the Diels-Alder reaction. This approach completely bypasses the need for a pre-functionalized chiral cyclohexadiene synthon.[1][5][6]

  • Diels-Alder reaction of furan and acrylates: Another powerful strategy that constructs the carbocyclic core through a cycloaddition reaction, followed by further transformations.[7]

  • Enzymatic Desymmetrization: This approach starts with a meso or prochiral starting material and uses an enzyme to introduce chirality, creating a key intermediate for the synthesis of the target molecule.[8][9]

These alternative routes demonstrate a paradigm shift from relying on a specific chiral building block to designing a synthetic sequence that introduces chirality at a key step using asymmetric catalysis or enzymatic methods.

Oseltamivir_Synthesis_Strategies cluster_0 Chiral Pool Approach cluster_1 De Novo Synthesis Shikimic_Acid Shikimic Acid Oseltamivir Oseltamivir Shikimic_Acid->Oseltamivir Multi-step synthesis Bromo_Diol (1S-cis)-3-Bromo-3,5- cyclohexadiene-1,2-diol Bromo_Diol->Oseltamivir Potential multi-step synthesis Butadiene Butadiene + Acrylic Acid Butadiene->Oseltamivir Asymmetric Diels-Alder Furan Furan + Acrylate Furan->Oseltamivir Diels-Alder / Rearrangement Meso meso-compound Meso->Oseltamivir Enzymatic Desymmetrization Diels_Alder_Workflow Start Reactants: - (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol - Dienophile Reaction Diels-Alder Reaction (Solvent, Temp.) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Purified Cycloadduct Purification->Product

Sources

Comparative

A Comparative Guide to Chiral Pools in Oseltamivir Synthesis: From Nature to Novelty

The rise of oseltamivir (marketed as Tamiflu®) as a frontline antiviral agent against influenza has placed its synthesis under intense scrutiny. The molecule's three stereocenters demand a stereocontrolled approach, maki...

Author: BenchChem Technical Support Team. Date: February 2026

The rise of oseltamivir (marketed as Tamiflu®) as a frontline antiviral agent against influenza has placed its synthesis under intense scrutiny. The molecule's three stereocenters demand a stereocontrolled approach, making the choice of a chiral starting material—a "chiral pool"—a critical decision that dictates the entire synthetic strategy. This guide provides an in-depth comparison of the primary chiral pools employed for oseltamivir synthesis, evaluating them on scalability, efficiency, and safety. We will delve into the established industrial routes and explore innovative academic approaches that seek to overcome the limitations of traditional methods.

The Stereochemical Challenge of Oseltamivir

Oseltamivir possesses a cyclohexene core with three contiguous stereocenters at positions 3, 4, and 5. Of the eight possible stereoisomers, only the (3R, 4R, 5S) isomer exhibits the desired potent inhibitory activity against the viral neuraminidase enzyme.[1][2] Consequently, the synthetic challenge lies not just in constructing the carbon skeleton but in precisely controlling the stereochemistry of these three centers.

The Industrial Workhorse: (-)-Shikimic Acid

The commercial production of oseltamivir, pioneered by Gilead Sciences and scaled up by Hoffmann-La Roche, historically relies on (-)-shikimic acid as the chiral starting material.[1][3] This naturally occurring compound, extracted from the seeds of the Chinese star anise (Illicium verum), provides a scaffold with the correct absolute stereochemistry at two of the three required centers.[2]

The Roche Industrial Synthesis from (-)-Shikimic Acid

The industrial synthesis is a testament to process optimization, balancing yield, cost, and scalability. A key feature of this route is the use of potentially hazardous azide chemistry to introduce the C4-amino and C5-acetamido groups.[1][3]

Key Experimental Steps & Rationale:

  • Esterification and Acetal Protection: The synthesis begins with the esterification of the carboxylic acid and protection of the C3 and C4 diols of shikimic acid as a pentylidene acetal. This directs reactivity towards the C5 hydroxyl group.[1]

  • Mesylation and Epoxidation: The C5 hydroxyl group is converted to a good leaving group (mesylate), followed by base-induced elimination to form an epoxide. This epoxide is a crucial intermediate for introducing the C4 and C5 functionalities with the correct stereochemistry.

  • Azide-Mediated Epoxide Opening: The epoxide is opened regioselectively with an azide nucleophile to install the C5-azido group. This is a critical step that sets the stereochemistry at this center.

  • Aziridine Formation and Opening: The resulting amino alcohol is converted to an aziridine, which is then opened with a second azide nucleophile to introduce the C4-azido group with the desired trans stereochemistry.[3]

  • Reduction and Acylation: The two azide groups are reduced to amines, and the C5-amino group is selectively acetylated to give the final acetamido group.[1]

Causality in Experimental Choices: The use of azides, while a safety concern, provides a reliable and high-yielding method for introducing the required nitrogen functionalities with excellent stereocontrol. The stepwise introduction via epoxide and aziridine intermediates ensures the correct relative and absolute stereochemistry of the final product.

Workflow of the Industrial Oseltamivir Synthesis from (-)-Shikimic Acid

G Shikimic_Acid (-)-Shikimic Acid Ester_Acetal Esterification & Acetal Protection Shikimic_Acid->Ester_Acetal Mesylate_Epoxide Mesylation & Epoxidation Ester_Acetal->Mesylate_Epoxide Epoxide_Opening Azide-mediated Epoxide Opening Mesylate_Epoxide->Epoxide_Opening Aziridine_Formation Aziridine Formation & Opening Epoxide_Opening->Aziridine_Formation Reduction_Acylation Reduction & Acylation Aziridine_Formation->Reduction_Acylation Oseltamivir Oseltamivir Phosphate Reduction_Acylation->Oseltamivir

Caption: A simplified workflow of the industrial synthesis of oseltamivir from (-)-shikimic acid.

An Alternative Natural Chiral Pool: (-)-Quinic Acid

(-)-Quinic acid, another naturally occurring polyhydroxylated carboxylic acid, has also been explored as a starting material for oseltamivir synthesis. While structurally similar to shikimic acid, it requires an additional dehydration step to introduce the cyclohexene double bond. The overall yield from quinic acid has been reported to be lower than that from shikimic acid, and its global supply is more limited, making it a less economically viable option for large-scale production.[4]

Moving Beyond Nature: Synthetic Alternatives

The dependence on a natural product with a fluctuating supply and the use of hazardous reagents in the industrial process have spurred significant research into alternative, de novo syntheses of oseltamivir. These routes often employ powerful reactions of modern organic synthesis to construct the chiral cyclohexene core from simple, readily available starting materials.

a) Diels-Alder Approaches

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with good stereocontrol. Several research groups have developed syntheses of oseltamivir based on this reaction.

  • Corey's Synthesis: This route utilizes an asymmetric Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative, catalyzed by a chiral oxazaborolidine. This approach elegantly establishes the cyclohexene ring and one of the stereocenters in a single step.[1][2]

  • Fukuyama's Synthesis: This synthesis employs an asymmetric Diels-Alder reaction between pyridine and acrolein, catalyzed by a McMillan catalyst.[1] This strategy introduces the desired stereochemistry early in the synthesis.

  • Roche's Furan-Based Route: Roche has also explored a Diels-Alder approach starting from furan and ethyl acrylate.[1][4] This route avoids the use of shikimic acid but requires an enzymatic resolution step to separate the desired enantiomer.[2]

b) Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The Hayashi group has developed a highly efficient synthesis of oseltamivir that relies on an organocatalytic asymmetric Michael reaction.[3][5]

Key Features of the Hayashi Synthesis:

  • One-Pot Operations: The synthesis is designed with multiple one-pot operations, significantly reducing the number of purification steps and overall synthesis time.[1][3]

  • Avoidance of Azides (in some variations): Some iterations of this synthesis have successfully avoided the use of potentially explosive azide reagents.[3]

  • High Overall Yield: The Hayashi synthesis has been reported with impressive overall yields, in some cases exceeding 50%.[1]

Conceptual Comparison of Oseltamivir Synthetic Strategies

G cluster_0 Chiral Pool Starting Materials cluster_1 Key Synthetic Strategies Shikimic_Acid (-)-Shikimic Acid Industrial_Route Industrial Route (Azide Chemistry) Shikimic_Acid->Industrial_Route Quinic_Acid (-)-Quinic Acid Dehydration Dehydration Quinic_Acid->Dehydration Simple_Achiral Simple Achiral Starting Materials Diels_Alder Asymmetric Diels-Alder Simple_Achiral->Diels_Alder Organocatalysis Organocatalytic Michael Addition Simple_Achiral->Organocatalysis Oseltamivir Oseltamivir Industrial_Route->Oseltamivir Dehydration->Industrial_Route Diels_Alder->Oseltamivir Organocatalysis->Oseltamivir

Caption: A diagram illustrating the relationship between different starting materials and key synthetic strategies for oseltamivir.

c) Chemoenzymatic and Biocatalytic Approaches

The limitations of purely chemical syntheses have led to the exploration of combined chemoenzymatic and biocatalytic routes. These approaches leverage the high selectivity of enzymes to perform key stereoselective transformations.

  • Enzymatic Desymmetrization: Roche has developed a route starting from isophthalic acid that involves catalytic hydrogenation followed by an enzymatic desymmetrization to introduce chirality.[1]

  • Recombinant E. coli: To address the supply issues of shikimic acid, recombinant E. coli strains have been engineered to overproduce this key starting material, providing a more reliable and potentially more sustainable source.[1][4]

Comparative Analysis of Chiral Pool Strategies

Starting MaterialKey StrategyTypical Overall YieldNumber of StepsKey AdvantagesKey Disadvantages
(-)-Shikimic Acid Industrial Route (Azide Chemistry)17-22%[1]~10-12Established, scalable, good stereocontrol.Reliance on natural source, use of hazardous azides.
(-)-Quinic Acid Dehydration & Industrial Route< 15%> 12Natural chiral pool.Lower yield, limited availability.[4]
Pyridine & Acrolein Asymmetric Diels-Alder (Fukuyama)Not specified~12De novo synthesis, good stereocontrol.Multi-step, catalyst cost.
Butadiene & Acrylate Asymmetric Diels-Alder (Corey)~30%[2]~12De novo synthesis, avoids natural products.Multi-step, catalyst cost.
Aldehyde & Nitroalkene Organocatalysis (Hayashi)up to 57%[1]~8-10 (often in one-pot sequences)High yield, azide-free potential, step-economic.Scalability of organocatalytic steps can be challenging.
Isophthalic Acid Enzymatic Desymmetrization~30%[2]~15Avoids natural chiral pools.Longer route, requires specific enzyme.

Conclusion and Future Outlook

The synthesis of oseltamivir provides a fascinating case study in the evolution of pharmaceutical manufacturing. While the industrial reliance on (-)-shikimic acid remains strong, particularly with the advent of biotechnological production methods, the academic pursuit of alternative routes has yielded a rich portfolio of innovative strategies. Diels-Alder reactions and organocatalytic approaches have demonstrated the feasibility of producing oseltamivir from simple, achiral precursors with high efficiency and stereocontrol.

For researchers and drug development professionals, the choice of a synthetic route will depend on a multitude of factors, including the desired scale of production, cost considerations, and safety regulations. The ongoing research in this field continues to push the boundaries of synthetic chemistry, with a clear trend towards more sustainable, efficient, and safer methods for producing this vital antiviral medication. The development of continuous flow technologies for hazardous reactions, such as those involving azides, may also offer a path to safer and more efficient large-scale production in the future.[3]

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Validation

A Researcher's Guide to the Spectroscopic Comparison of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol Isomers

Introduction: The Critical Role of Chiral Synthons in Drug Development In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is paramount. Chiral molecules, existing as non-supe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Synthons in Drug Development

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have increasingly stringent requirements for the characterization and use of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[1][2][4]

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a versatile chiral synthon—a key building block used in the synthesis of complex natural products and pharmaceutical agents.[5] Its rigid, functionalized scaffold allows for a variety of chemical transformations, including cycloadditions and electrophilic additions.[5] Ensuring the isomeric purity of this starting material is not merely a procedural step; it is a critical control point that dictates the stereochemical outcome of the final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic comparison of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol and its isomers, offering field-proven insights and experimental protocols to aid researchers in unequivocally confirming the structure and purity of this vital compound.

Molecular Structure and Isomeric Landscape

The primary compound of interest is (1S,2S)-3-Bromo-3,5-cyclohexadiene-1,2-diol. Its stereochemistry is defined by the cis relationship of the two hydroxyl groups and their specific absolute configuration (1S, 2S). The key isomers to differentiate are its enantiomer and potential diastereomers.

  • Enantiomer: (1R,2R)-3-Bromo-3,5-cyclohexadiene-1,2-diol is the mirror image. It possesses identical physical properties (melting point, solubility) and spectroscopic responses in achiral environments (NMR, IR, MS).

  • Diastereomers: These would include trans-diols or isomers where the bromine atom is at a different position. Diastereomers have distinct physical properties and unique spectroscopic signatures under all conditions.

Caption: Isomeric relationships of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and relative stereochemistry of a molecule. By probing the local magnetic environments of ¹H and ¹³C nuclei, it can distinguish between diastereomers with high fidelity.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. For a polar compound like a diol, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃) because the acidic hydroxyl protons are readily exchanged with deuterium in CDCl₃, broadening or obscuring their signals. In DMSO-d₆, these protons typically appear as distinct, observable signals, allowing for the confirmation of their presence and potential coupling.[6][7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Ensure all glassware is scrupulously cleaned and dried to avoid contamination.[6][7]

    • Accurately weigh approximately 5-10 mg of the purified diol.

    • Dissolve the sample in ~0.6 mL of DMSO-d₆. Ensure complete dissolution to form a homogeneous solution.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[8]

  • Instrument Setup & Acquisition (500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

    • For ¹H NMR: Acquire spectra with a spectral width of approximately 12 ppm, using a 90° pulse and an acquisition time of ~3 seconds. Co-add 16-32 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire spectra with a spectral width of ~220 ppm. Use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC): If structural ambiguity remains, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and an HSQC spectrum to correlate protons with their directly attached carbons.

Data Interpretation and Comparative Analysis

Enantiomers will produce identical NMR spectra. However, NMR is exceptionally sensitive to the differences between diastereomers like the cis and trans forms.

Spectroscopic Feature Expected Data for (1S-cis)-Diol Comparison with a trans-Diol Isomer
¹H NMR
Vinyl Protons (C=CH)Multiplets in the range of 5.8-6.5 ppm.Chemical shifts and coupling constants will differ due to changes in the dihedral angles and electronic environment.
Carbinol Protons (CH-OH)Two distinct multiplets, likely around 4.0-4.5 ppm. The cis relationship results in a specific coupling constant (J-value) between them.The J-value between the carbinol protons in a trans isomer will be significantly different, reflecting a different dihedral angle (Karplus relationship).
Hydroxyl Protons (-OH)Two distinct signals (if in DMSO-d₆), likely doublets, around 2.5-5.0 ppm, coupling to the adjacent carbinol protons.[9]Chemical shifts will vary.
¹³C NMR
Vinyl CarbonsSignals expected in the ~120-135 ppm range.Shifts will be different due to the altered stereochemistry.
Carbinol Carbons (C-OH)Two signals expected in the ~65-75 ppm range.Shifts will be different.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

MS provides the molecular weight and elemental formula, serving as a first-line confirmation of the compound's identity. Electron Ionization (EI) is a common technique that also induces fragmentation, offering structural clues.

Theoretical Principle: The key diagnostic feature for a bromine-containing compound is the isotopic pattern of the molecular ion.[10] Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom.[12][13]

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or methanol.

  • GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities. Use a suitable column (e.g., DB-5) and a temperature program that allows for the elution of the diol without thermal decomposition.

  • MS Acquisition:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.[14]

    • Scan a mass range from m/z 40 to 250 to capture the molecular ion and key fragments.

Data Interpretation and Comparative Analysis

While diastereomers might show subtle differences in fragmentation abundances, MS is generally not used to distinguish them. Its primary role is confirmation. Enantiomers will have identical mass spectra.

Spectroscopic Feature Expected Data for C₆H₇BrO₂ Significance
Molecular Ion m/z 190 ([M]⁺, with ⁷⁹Br) and m/z 192 ([M+2]⁺, with ⁸¹Br) in a ~1:1 ratio.Confirms molecular weight and the presence of one bromine atom.
Key Fragments m/z 172/174: Loss of H₂O (-18).Indicates the presence of a hydroxyl group.
m/z 111: Loss of Br radical (-79/-81).Confirms the presence of bromine.
m/z 82 or 80: Potential retro-Diels-Alder fragmentation of the cyclohexadiene ring.[15]Provides information about the core ring structure.

Chiroptical Spectroscopy (CD/VCD): Unambiguous Determination of Absolute Stereochemistry

This is the only suite of techniques that can differentiate between enantiomers.[16] Standard spectroscopic methods are "blind" to chirality. Chiroptical methods exploit the differential interaction of chiral molecules with polarized light.

  • Electronic Circular Dichroism (ECD): Measures the difference in absorption between left and right circularly polarized UV-Vis light by chiral molecules.[16]

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light.[17][18] It provides more structural detail than ECD and can be used for molecules without a strong UV chromophore.[16]

Theoretical Principle: Enantiomers produce CD and VCD spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign.[16][17][18] This provides an unequivocal method for identifying the specific enantiomer and determining its enantiomeric purity.

Experimental Protocol: Electronic Circular Dichroism (ECD)
  • Sample Preparation:

    • Prepare a solution of the sample in a transparent solvent (e.g., methanol or acetonitrile) at a concentration that gives a maximum absorbance of ~0.8-1.0 AU.

    • Prepare a blank using the same solvent.

    • Use a quartz cuvette with a defined pathlength (e.g., 1 cm or 0.1 cm).

  • Instrument Setup & Acquisition:

    • Place the blank in the spectropolarimeter and record a baseline spectrum.

    • Replace the blank with the sample cuvette and record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.[19]

  • Data Processing:

    • Subtract the baseline spectrum from the averaged sample spectrum.[19][20]

    • Convert the raw data (ellipticity) to molar ellipticity ([θ]) for standardized comparison.

Data Interpretation and Comparative Analysis
Spectroscopic Feature Expected Data for (1S,2S)-cis-Diol Comparison with (1R,2R)-cis-Diol Comparison with Diastereomers
ECD/VCD Spectrum A unique spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths/wavenumbers.A perfect mirror-image spectrum. A positive band in the (1S,2S) isomer will be a negative band of equal magnitude in the (1R,2R) isomer.A completely different spectrum with different band shapes, positions, and intensities.

For absolute configuration assignment, the experimental VCD spectrum is often compared with a spectrum predicted by ab initio density functional theory (DFT) calculations.[16][17][21] A match between the experimental spectrum and the calculated spectrum for the S,S-configuration confirms the sample's identity.

Integrated Spectroscopic Workflow

A self-validating workflow ensures the highest confidence in structural and stereochemical assignment. Each step provides confirmation for the next, creating a robust analytical cascade.

Workflow start Purified Sample ms Mass Spectrometry (MS) start->ms Step 1 nmr NMR Spectroscopy (1H, 13C, COSY) ms->nmr Step 2 If MW & Br confirmed cd CD / VCD Spectroscopy nmr->cd Step 3 If connectivity & cis-diol confirmed confirm Structure & Purity Confirmed cd->confirm Step 4 If absolute configuration confirmed

Caption: A logical workflow for the complete spectroscopic characterization.

Conclusion

The unambiguous characterization of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol and the differentiation from its isomers require a multi-technique spectroscopic approach. While MS confirms the fundamental molecular formula and the presence of bromine, and IR provides functional group information, it is NMR spectroscopy that serves as the gold standard for elucidating the detailed connectivity and relative cis-stereochemistry, effectively distinguishing it from diastereomers.

However, only chiroptical techniques like ECD and VCD can definitively determine the absolute configuration and differentiate the target molecule from its enantiomer. A workflow that integrates these methods provides a comprehensive and self-validating system for ensuring the isomeric purity of this critical chiral synthon, a foundational requirement for success in modern drug discovery and development.

References

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Comparative

A Senior Application Scientist's Guide to Biocatalytic Routes for Chiral Cyclohexadiene Synthons

For Researchers, Scientists, and Drug Development Professionals The quest for enantiomerically pure compounds is a cornerstone of modern drug development. Chiral synthons, or building blocks, provide the foundation for c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development. Chiral synthons, or building blocks, provide the foundation for constructing complex, stereochemically defined active pharmaceutical ingredients (APIs). Among the most versatile of these are chiral cyclohexadiene cis-diols, which serve as powerful intermediates for a multitude of synthetic transformations.[1][2] Traditionally, accessing these molecules has relied on classical chemical methods that often involve multiple steps, hazardous reagents, and challenging purification protocols.

Biocatalysis has emerged as a powerful and sustainable alternative, offering unparalleled selectivity under mild, environmentally benign conditions.[3][4] This guide provides an in-depth comparison of biocatalytic strategies for producing chiral cyclohexadiene synthons, focusing on the underlying enzymatic mechanisms, practical experimental considerations, and performance data to inform your research and development efforts.

The Biocatalytic Advantage: Rieske Non-Heme Iron Dioxygenases

The workhorses of aromatic cis-dihydroxylation are a remarkable class of enzymes known as Rieske non-heme iron-dependent oxygenases (ROs).[5][6] These enzymes, found predominantly in soil bacteria like Pseudomonas species, catalyze the stereospecific incorporation of both atoms of molecular oxygen into an aromatic ring, yielding a chiral cis-dihydrodiol.[5][7] This reaction is exceptionally difficult to achieve with high enantioselectivity using conventional chemical oxidants.[8]

The most extensively studied and utilized of these enzymes is Toluene Dioxygenase (TDO) from Pseudomonas putida F1.[9] However, a growing family of related dioxygenases, such as naphthalene dioxygenase (NDO), offers complementary substrate specificities and selectivities.[9]

The Catalytic Mechanism: A Precisely Choreographed Oxidation

The catalytic cycle of Rieske dioxygenases is a fascinating example of biological electron transfer and oxygen activation. The overall system typically involves three protein components:

  • A Reductase: An NADH-dependent flavoprotein that initiates the electron transfer chain.

  • A Ferredoxin: A small iron-sulfur protein that shuttles electrons.

  • A Terminal Oxygenase: A large protein, typically an α₃β₃ hexamer, which contains the Rieske [2Fe-2S] cluster and the catalytic mononuclear non-heme iron center.[5]

The process unfolds as follows: Electrons are passed from NADH, through the reductase and ferredoxin, to the Rieske cluster of the oxygenase.[7] The substrate (e.g., toluene, benzene, or a substituted analog) binds in the active site near the mononuclear iron center. An electron is then transferred from the Rieske cluster to the mononuclear iron, enabling the binding and activation of molecular oxygen. A second electron transfer facilitates the cleavage of the O-O bond and subsequent highly controlled attack on the aromatic ring, yielding the cis-diol product with exceptional enantiopurity.[5][7]

Rieske Dioxygenase Mechanism cluster_System Enzyme System Components cluster_Cycle Catalytic Site Events Red Reductase (Flavoprotein) Fd Ferredoxin ([2Fe-2S]) Red->Fd e⁻ NAD NAD⁺ Red->NAD Oxy Oxygenase α₃β₃ Fd->Oxy e⁻ Fe_Center Mononuclear Fe(II) Active Site Oxy->Fe_Center e⁻ transfer (via Rieske cluster) Substrate_In Arene Substrate (e.g., Toluene) Substrate_In->Fe_Center O2_In O₂ O2_In->Fe_Center Product_Out Chiral cis-Dihydrodiol Product Fe_Center->Product_Out cis-Dihydroxylation NADH NADH NADH->Red 2e⁻

Caption: Electron transfer pathway in Rieske dioxygenase systems.

Comparing Biocatalytic Platforms: Whole-Cell vs. Isolated Enzymes

The choice of biocatalytic setup is a critical decision driven by factors such as scale, cost, and downstream processing.

FeatureWhole-Cell BiocatalysisIsolated Enzyme Systems
Concept Uses genetically engineered microbes (e.g., E. coli, Pseudomonas putida) that overexpress the target dioxygenase system.[10]The dioxygenase components are purified and used in a cell-free reaction mixture.
Advantages Cofactor Regeneration: The host cell's metabolism naturally regenerates the required NADH, eliminating the need for expensive external addition.[11] Enzyme Stability: The cellular environment can protect the enzyme from degradation. Simpler Upstream: Avoids complex protein purification steps.Purity: Eliminates cellular contaminants, simplifying downstream product purification. Higher Concentration: Allows for higher catalyst loading and potentially faster reaction rates. Fewer Side Reactions: Avoids potential side reactions from other native host cell enzymes.
Disadvantages Product Purification: Separating the product from biomass and cellular metabolites can be challenging. Substrate/Product Toxicity: High concentrations of substrate or product can be toxic to the cells, limiting productivity.[12] Mass Transfer: The cell membrane can be a barrier to substrate entry and product exit.Cost: Requires expensive external addition and regeneration of NADH. Enzyme Instability: Purified enzymes can be less stable over time. Complex Upstream: Requires multi-step protein expression and purification protocols.
Best For Large-scale production where cost is a primary driver; initial screening of enzyme variants.High-purity applications (e.g., pharma); mechanistic studies; small-scale synthesis of high-value compounds.

Performance Comparison of Key Dioxygenases

The utility of a dioxygenase is defined by its substrate scope and the stereoselectivity of the transformation. While wild-type enzymes are powerful, protein engineering has expanded their capabilities.[13][14]

Enzyme SystemSubstrate ExampleProductEnantiomeric Excess (% ee)Key Insights & Reference
Toluene Dioxygenase (TDO) from P. putida F1Toluene(+)-(1S,2R)-3-Methyl-3,5-cyclohexadiene-1,2-diol>99%The archetypal enzyme, highly selective for mono- and some di-substituted benzenes.[9]
Toluene Dioxygenase (TDO) Bromobenzene(+)-(1S,2R)-3-Bromo-3,5-cyclohexadiene-1,2-diol>99%A key precursor in the chemoenzymatic synthesis of the anti-influenza drug Oseltamivir (Tamiflu).[15]
Naphthalene Dioxygenase (NDO) from Pseudomonas sp. NCIB 9816-4Naphthalene(+)-(1R,2S)-1,2-Dihydroxy-1,2-dihydronaphthalene>98%Efficiently hydroxylates polycyclic aromatic hydrocarbons (PAHs) and shows complementary selectivity to TDO for some substrates.[9]
Engineered TDO Variant 1,4-Dibromobenzene(1S,2R)-3,6-Dibromo-3,5-cyclohexadiene-1,2-diol>99%Protein engineering was essential to achieve activity on this challenging substrate for the synthesis of Tetrodotoxin.[16]

Experimental Protocols: A Practical Guide

Trustworthy and reproducible results are paramount. The following sections provide validated, step-by-step protocols for a typical whole-cell biotransformation.

Protocol 1: Whole-Cell Biotransformation with Recombinant E. coli

This protocol describes the expression of a Rieske dioxygenase in E. coli and its use for the bioconversion of an aromatic substrate.

Causality: E. coli is a well-characterized and easily manipulated host for recombinant protein expression.[10] The pET vector system and BL21(DE3) strain are used for their tight control and high levels of protein expression, induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG).[17]

Methodology:

  • Transformation: Transform competent E. coli BL21(DE3) cells with the expression plasmid containing the dioxygenase gene cassette. Plate on Luria-Bertani (LB) agar with the appropriate antibiotic and incubate overnight at 37°C.[18]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

  • Expression Culture: Inoculate 1 L of Terrific Broth (TB) medium (containing antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.

  • Growth: Incubate at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8. This ensures the cells are in the exponential growth phase for optimal protein expression.[17]

  • Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Adding a precursor like succinate (20 mM) and FeSO₄ (0.1 mM) can enhance enzyme activity by providing essential building blocks and the iron cofactor.

  • Expression: Incubate for 18-24 hours at 20°C with shaking. Lower temperatures prevent the formation of insoluble inclusion bodies and promote proper protein folding.

  • Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Biotransformation: Resuspend the cell pellet in a minimal salts medium (e.g., M9 salts) to a final OD₆₀₀ of 10-20. The absence of complex nutrients prevents unwanted side reactions.

  • Substrate Addition: Add the aromatic substrate (e.g., bromobenzene) to a final concentration of 1-5 mM. Substrates are often added dissolved in a co-solvent like ethanol or DMSO to aid solubility, but the final solvent concentration should be kept low (<1%) to avoid toxicity.

  • Reaction: Incubate at 30°C with vigorous shaking for 4-24 hours. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC-MS.

  • Product Isolation: Centrifuge the reaction mixture to pellet the cells. The supernatant, containing the chiral diol, can be extracted using an organic solvent like ethyl acetate for further purification.[12]

Whole-Cell Biotransformation Workflow A 1. Transformation of E. coli B 2. Overnight Starter Culture A->B C 3. Scale-up to Expression Culture B->C D 4. Grow to OD600 0.6-0.8 C->D E 5. Cool & Induce with IPTG D->E F 6. Protein Expression (18-24h, 20°C) E->F G 7. Harvest Cells (Centrifugation) F->G H 8. Resuspend in Reaction Buffer G->H I 9. Add Aromatic Substrate H->I J 10. Bioconversion (4-24h, 30°C) I->J K 11. Separate Cells & Supernatant J->K L 12. Extract Product from Supernatant K->L

Caption: Workflow for whole-cell biocatalytic production of chiral diols.

Protocol 2: Product Extraction and Analysis

Causality: Ethyl acetate is a common solvent for extracting moderately polar compounds like diols from aqueous media. Derivatization to the acetonide is a standard procedure that increases volatility and improves chromatographic separation for accurate enantiomeric excess (% ee) determination.

Methodology:

  • Extraction: To the cell-free supernatant from Protocol 1, add an equal volume of ethyl acetate. Mix vigorously for 2 minutes and separate the layers via centrifugation or a separatory funnel. Repeat the extraction twice.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Acetonide Derivatization (for analysis): Dissolve the crude diol in acetone. Add a catalytic amount of p-toluenesulfonic acid and 2,2-dimethoxypropane. Stir at room temperature for 1-2 hours. Quench the reaction with aqueous sodium bicarbonate, extract with ethyl acetate, and concentrate.

  • Analysis: Analyze the resulting acetonide derivative by chiral gas chromatography (GC) or chiral supercritical fluid chromatography (SFC) to determine the yield and enantiomeric excess.

Downstream Synthetic Applications

The true value of these chiral cyclohexadiene synthons lies in their synthetic versatility. The diene and diol functionalities provide handles for a vast array of chemical transformations, including:

  • Diels-Alder Reactions: To build complex polycyclic frameworks.[19]

  • Epoxidation and Ring-Opening: For the synthesis of amino alcohols and other highly functionalized molecules.

  • Oxidative Cleavage: To generate chiral acyclic precursors.

A landmark example is the use of the cis-diol from bromobenzene in several generations of the synthesis of Oseltamivir (Tamiflu), demonstrating the industrial relevance of this biocatalytic approach.[15]

Conclusion and Future Outlook

Biocatalytic routes, particularly those employing Rieske dioxygenases, represent a mature and powerful technology for the production of valuable chiral cyclohexadiene synthons.[6][20] The use of whole-cell systems offers a cost-effective and scalable platform, while advances in protein engineering continue to broaden the substrate scope and enhance the catalytic properties of these remarkable enzymes.[13] For researchers in drug discovery and development, leveraging these green and highly selective biocatalysts can significantly streamline synthetic routes to complex chiral molecules, accelerating the path from discovery to market.

References

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
Reactant of Route 2
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol
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